Ethyl 3-amino-5-cyano-2-formylisonicotinate
Description
Ethyl 3-amino-5-cyano-2-formylisonicotinate (CAS: 99185-85-0) is a synthetic heterocyclic compound with the molecular formula C₁₀H₉N₃O₃ and a molecular weight of 219.20 g/mol. It features a pyridine backbone substituted with amino (–NH₂), cyano (–CN), formyl (–CHO), and ethyl ester (–COOEt) groups. This compound is primarily utilized as a biochemical reagent in pharmaceutical and organic synthesis research, serving as a precursor for developing pharmacologically active molecules .
Properties
IUPAC Name |
ethyl 3-amino-5-cyano-2-formylpyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-2-16-10(15)8-6(3-11)4-13-7(5-14)9(8)12/h4-5H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFOQFQCIBOJDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC=C1C#N)C=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-5-cyano-2-formylisonicotinate typically involves multi-step organic reactions. One common method includes the reaction of ethyl isonicotinate with appropriate reagents to introduce the amino, cyano, and formyl groups. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5-cyano-2-formylisonicotinate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Various nucleophiles, such as alkyl halides, can be used under basic conditions.
Major Products Formed
Oxidation: Ethyl 3-amino-5-cyano-2-carboxyisonicotinate.
Reduction: Ethyl 3-amino-5-aminomethyl-2-formylisonicotinate.
Substitution: Ethyl 3-alkylamino-5-cyano-2-formylisonicotinate.
Scientific Research Applications
Ethyl 3-amino-5-cyano-2-formylisonicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-5-cyano-2-formylisonicotinate is not fully understood. its biological activity is likely due to its ability to interact with various molecular targets, such as enzymes and receptors, through its functional groups. The amino group can form hydrogen bonds, the cyano group can participate in nucleophilic addition reactions, and the formyl group can undergo nucleophilic attack, making it a versatile compound in biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Ethyl 3-amino-5-cyano-2-formylisonicotinate belongs to the isonicotinate ester family. Key structural analogs include:
Key Differences :
- Substituents: The target compound features a pyridine core with amino, cyano, and formyl groups, whereas Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate contains a phenyl-substituted oxadiazole ring.
- In contrast, the oxadiazole ring in the methyl derivative is more rigid, favoring applications in materials science .
Commercial and Research Relevance
- Synthetic Utility: this compound is marketed as a high-purity reagent (≥95%) for specialized research, reflecting its niche role compared to bulkier intermediates like Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate .
- Thermodynamic Stability: The formyl and cyano groups may reduce the compound’s thermal stability compared to simpler esters, necessitating controlled storage conditions .
Biological Activity
Ethyl 3-amino-5-cyano-2-formylisonicotinate (EAC) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of EAC, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
EAC is characterized by its unique structure, which includes an isonicotinic acid derivative with an amino group and a cyano group. The presence of these functional groups contributes to its biological activity.
The biological activity of EAC can be attributed to several mechanisms:
- Enzyme Inhibition : EAC may inhibit various enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and infections.
- Antioxidant Activity : Preliminary studies suggest that EAC exhibits antioxidant properties, which can protect cells from oxidative stress.
- Apoptosis Induction : Research indicates that EAC may induce apoptosis in cancer cells, making it a candidate for anticancer therapies.
Anticancer Effects
Recent studies have highlighted the anticancer potential of EAC. For instance, a study evaluated its effects against Ehrlich ascites carcinoma (EAC) cells in vivo:
- Study Findings :
Antioxidant Properties
EAC has been shown to possess antioxidant properties that contribute to its protective effects against cellular damage:
- Mechanism : By scavenging free radicals, EAC helps mitigate oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
Research Findings
Several studies have been conducted to assess the biological activity of EAC. Key findings include:
Case Studies
- In Vivo Evaluation :
- A study involving female mice showed that treatment with EAC led to notable anticancer effects against EAC cells. The compound's ability to induce apoptosis was confirmed through increased levels of caspase-3.
- Mechanistic Studies :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
